molecular formula C18H21N3O5S B2828836 N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide CAS No. 1048663-91-7

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide

Cat. No. B2828836
CAS RN: 1048663-91-7
M. Wt: 391.44
InChI Key: RFNIGHHKVXGNFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the isoxazole ring, the sulfone group, and the carboxamide group. These groups are all known to participate in various types of chemical reactions. For example, isoxazoles can undergo reactions at the 3-position with nucleophiles, and sulfones can act as electrophiles in sulfonylation reactions .

Scientific Research Applications

Spirocyclic Dihydropyridines Synthesis

  • Spirocyclic dihydropyridines, which may possess drug-like features, can be synthesized through dearomatizing cyclization of N-alkenyl pyridine carboxamides, a process that involves pyridine acylation and intramolecular trapping of the resulting pyridinium cation. This method can be further used to elaborate spirocyclic heterocycles (Senczyszyn et al., 2013).

Novel Soluble Fluorinated Polyamides

  • A new diamine containing pyridine and trifluoromethylphenyl groups was synthesized and used to prepare fluorinated polyamides containing pyridine and sulfone moieties. These polymers demonstrated promising characteristics like high solubility in organic solvents, good thermal stability, and potential for application in various industries due to their low dielectric constants and high transparency (Liu et al., 2013).

Cytotoxicity of Pyrazole and Pyrimidine Derivatives

  • Certain pyrazole and pyrimidine derivatives have shown cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential in cancer research and treatment (Hassan et al., 2014).

Conformation and Structure Analysis

  • X-ray analysis and molecular orbital methods have been used to study the structure and conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, synthesized as a potential antineoplastic agent. This study contributes to the understanding of molecular structures in drug design (Banerjee et al., 2002).

Synthesis of 6-Pyrrolidinyl-Quinazolinones

  • In search of potential anticancer candidates, the synthesis of 2-(3-methoxyphenyl)-6-pyrrolidinyl-4-quinazolinone (JJC-1) as a lead compound demonstrated significant cytotoxic effects on various cancer cell lines, indicating its potential in cancer therapy (Hour et al., 2007).

Future Directions

The potential applications of this compound would likely depend on its physical and chemical properties, as well as its reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or it could have applications in fields like medicinal chemistry if it exhibits biological activity .

properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-25-12-7-9-13(10-8-12)27(23,24)21-11-3-6-16(21)17(22)19-18-14-4-2-5-15(14)20-26-18/h7-10,16H,2-6,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNIGHHKVXGNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=C4CCCC4=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.